molecular formula C22H21ClN4O5S B6568270 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921572-83-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6568270
CAS No.: 921572-83-0
M. Wt: 488.9 g/mol
InChI Key: UBGWZKXZDDYHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzodioxol-5-yl group linked via an acetamide moiety to a substituted imidazole core. The imidazole ring is functionalized with:

  • A sulfanyl (-S-) bridge at position 2, connecting to a carbamoylmethyl substituent.

The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O5S/c23-15-3-1-14(2-4-15)8-24-20(29)10-27-17(11-28)9-25-22(27)33-12-21(30)26-16-5-6-18-19(7-16)32-13-31-18/h1-7,9,28H,8,10-13H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWZKXZDDYHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Imidazole Substituents
Compound Name/Structure Core Structure Key Substituents Key Differences vs. Target Compound Bioactivity/Findings
Target Compound Imidazole Benzodioxol, 4-chlorophenylmethyl carbamoylmethyl, hydroxymethyl N/A Structural features suggest potential for hydrogen bonding and lipophilicity
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]sulfanyl]acetamide Imidazole Benzodioxol, 3-methoxyphenyl, phenyl Phenyl and methoxy groups replace chlorophenyl/hydroxymethyl Methoxy improves solubility; phenyl enhances π-π interactions
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Imidazole Fluorophenyl, methylsulfinyl, pyridyl Sulfinyl (vs. sulfanyl) and fluorophenyl substituents Sulfinyl increases polarity and metabolic stability

Key Observations :

  • Sulfanyl vs.
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target may enhance hydrophobic interactions compared to fluorophenyl’s electron-withdrawing effects .
Benzimidazole and Indole Derivatives
Compound Class/Example Core Structure Key Substituents Key Differences vs. Target Compound Bioactivity/Findings
Benzimidazole Derivatives (e.g., 3ae/3af) Benzimidazole Methoxy, sulfinyl, pyridylmethyl Larger aromatic system (benzimidazole) Sulfinyl groups improve stability; methoxy enhances solubility
Indole Derivatives (e.g., N-(3-Chloro-4-Fluorophenyl)-2-(1-(4-Chlorobenzoyl)...) Indole Chlorophenyl, nitro, naphthyl Indole core (vs. imidazole) Anticancer activity linked to chlorophenyl and nitro groups

Key Observations :

  • Bioactivity Trends : Chlorophenyl and nitro groups in indole derivatives correlate with cytotoxicity, suggesting similar substituents in the target compound may enhance bioactivity .

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